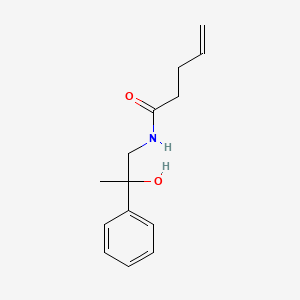

![molecular formula C19H16Cl5N3OS B2439137 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide CAS No. 392240-55-0](/img/structure/B2439137.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide, also known as TCB-2, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of neuroscience. TCB-2 is a selective agonist of the serotonin 5-HT2A receptor, which is a target for many psychoactive drugs.

Scientific Research Applications

Crystallographic and QTAIM Analysis

A study by El-Emam et al. (2020) focused on the crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis of adamantane-1,3,4-thiadiazole hybrid derivatives. This research revealed significant insights into the intra- and intermolecular interactions of these compounds, highlighting their potential in various scientific applications due to their strong noncovalent interactions (El-Emam et al., 2020).

Anti-Proliferative Activity and Molecular Docking

Wassel et al. (2021) explored the anti-proliferative activity of 1,3,4-thiadiazolo-adamantane derivatives, emphasizing their potential in cancer treatment. Molecular docking studies targeting EGFR (Epidermal Growth Factor Receptor) were conducted, showing promising results for specific derivatives (Wassel et al., 2021).

'Green' Synthesis and Anti-Tuberculosis Agents

Anusha et al. (2015) described a 'green' synthesis protocol for developing adamantyl-imidazolo-thiadiazoles as anti-tuberculosis agents. This study highlights the significance of these compounds in combating tuberculosis, especially in terms of their inhibitory activity against the H37Rv strain of M. tuberculosis (Anusha et al., 2015).

Synthesis and Antimicrobial Activity

Kadi et al. (2010) synthesized new 1-adamanyl-1,3,4-thiadiazole derivatives and evaluated their in vitro activities against a range of bacteria and the yeast-like pathogenic fungus Candida albicans. This study provides insights into the antimicrobial potential of these compounds (Kadi et al., 2010).

Metal Complexes of Heterocyclic Sulfonamides

Supuran et al. (1998) researched metal complexes of heterocyclic sulfonamides, including adamantyl derivatives. They found that some of these complexes could lower intraocular pressure in rabbits, suggesting potential applications in treating glaucoma (Supuran et al., 1998).

Antioxidant and Antiproliferative Activities

Jakovljević et al. (2017) synthesized thiadiazole derivatives containing phenolic acids and evaluated their antioxidant and antiproliferative activities. They found that some compounds, especially those with an adamantane ring, showed significant activities against cancer cells and radical scavenging properties (Jakovljević et al., 2017).

Anticonvulsant Sulfonamides

Masereel et al. (2002) investigated aromatic/heterocyclic sulfonamides incorporating adamantyl moieties for their anticonvulsant properties. They found that some of these derivatives showed high inhibitory potency against human carbonic anhydrase isoforms, which are involved in epilepsy (Masereel et al., 2002).

properties

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl5N3OS/c20-11-10(12(21)14(23)15(24)13(11)22)16(28)25-18-27-26-17(29-18)19-4-7-1-8(5-19)3-9(2-7)6-19/h7-9H,1-6H2,(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRPGRLIOKUUDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl5N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2439055.png)

![N-(2-chlorobenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2439057.png)

![1-(4-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2439061.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2439062.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2439063.png)

![2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione](/img/structure/B2439064.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2,5-dimethylfuran-3-yl)ethyl]propanamide](/img/structure/B2439069.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2439070.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B2439072.png)

![Methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B2439077.png)